![molecular formula C12H12N4O2 B8340067 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine](/img/structure/B8340067.png)
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is a heterocyclic compound that features both benzoxazine and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine typically involves the formation of the benzoxazine ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring, which is then coupled with a pyrimidine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes, microwave-assisted synthesis, or environmentally friendly solvents to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares the benzoxazine core but differs in functional groups and biological activity.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar structural framework but with different substituents, leading to varied biological and chemical properties.
Uniqueness
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is unique due to its dual benzoxazine and pyrimidine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H12N4O2 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-1,4-benzoxazin-7-yloxy)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O2/c13-12-15-4-3-11(16-12)18-8-1-2-9-10(7-8)17-6-5-14-9/h1-4,7,14H,5-6H2,(H2,13,15,16) |
InChI-Schlüssel |
ZHIISMQVXHZAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



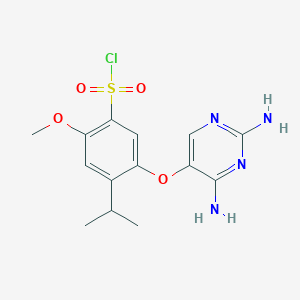
![N-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B8340003.png)
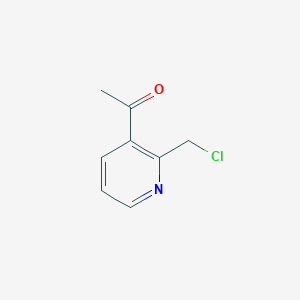

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B8340022.png)


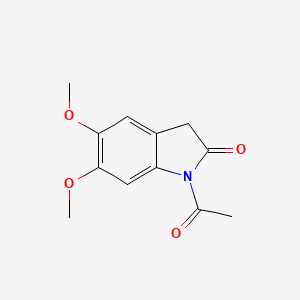


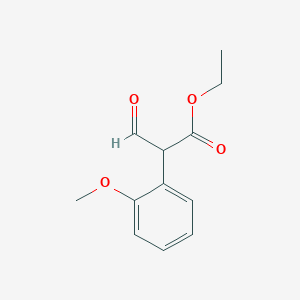
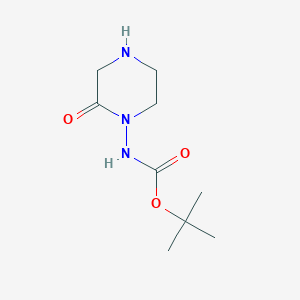
![4,5-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid](/img/structure/B8340077.png)
